molecular formula C17H21N4O8P B1676233 MB-7133 CAS No. 685111-92-6

MB-7133

Cat. No.: B1676233
CAS No.: 685111-92-6
M. Wt: 440.3 g/mol
InChI Key: HOAHIHGOMCBTFW-XCJSNOFESA-N
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Description

MB 7133, also known as MB-07133, is a small molecule drug that acts as an inhibitor of DNA synthesis. It is primarily investigated for its potential use in treating hepatocellular carcinoma, a type of liver cancer. The compound is a prodrug of cytarabine monophosphate, designed to target liver cells specifically and convert into its active form, cytarabine triphosphate, within the liver tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

MB 7133 is synthesized through a series of chemical reactions involving the formation of a prodrug The synthesis involves the coupling of cytarabine with a phosphoramidate moiety to form cytarabine monophosphateThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and phosphorylation reactions .

Industrial Production Methods

Industrial production of MB 7133 involves large-scale synthesis using high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and quality control. The process ensures the production of high-purity MB 7133 suitable for clinical use. The compound is stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

MB 7133 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is cytarabine triphosphate, the active form of the drug that inhibits DNA synthesis in liver tumor cells .

Scientific Research Applications

MB 7133 has several scientific research applications, including:

Mechanism of Action

MB 7133 exerts its effects through a novel mechanism involving the HepDirect technology. The prodrug is specifically targeted to the liver, where it is rapidly cleaved to produce cytarabine monophosphate. This bypasses the rate-limiting enzyme in the liver and allows for the rapid conversion to cytarabine triphosphate. The active form inhibits DNA polymerase, leading to the inhibition of DNA synthesis and induction of apoptosis in liver tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MB 7133

MB 7133 is unique due to its liver-targeting properties and the use of HepDirect technology. This allows for the selective activation of the prodrug in liver cells, reducing systemic toxicity and enhancing the therapeutic efficacy against hepatocellular carcinoma .

Properties

CAS No.

685111-92-6

Molecular Formula

C17H21N4O8P

Molecular Weight

440.3 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-[[(2S,4S)-2-oxo-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C17H21N4O8P/c18-13-3-7-21(17(24)20-13)16-15(23)14(22)12(28-16)9-27-30(25)26-8-4-11(29-30)10-1-5-19-6-2-10/h1-3,5-7,11-12,14-16,22-23H,4,8-9H2,(H2,18,20,24)/t11-,12+,14+,15-,16+,30-/m0/s1

InChI Key

HOAHIHGOMCBTFW-XCJSNOFESA-N

SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O

Isomeric SMILES

C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H](O3)N4C=CC(=NC4=O)N)O)O

Canonical SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OCC3C(C(C(O3)N4C=CC(=NC4=O)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MB-07133;  MB 07133;  MB07133.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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